Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

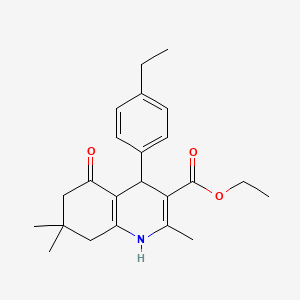

Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 4-ethylphenyl group at position 4, methyl groups at positions 2 and 7, and an ethyl ester at position 2.

Properties

Molecular Formula |

C23H29NO3 |

|---|---|

Molecular Weight |

367.5 g/mol |

IUPAC Name |

ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C23H29NO3/c1-6-15-8-10-16(11-9-15)20-19(22(26)27-7-2)14(3)24-17-12-23(4,5)13-18(25)21(17)20/h8-11,20,24H,6-7,12-13H2,1-5H3 |

InChI Key |

BGSDYIABOHXRGX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group, forming amides or other esters.

Scientific Research Applications

Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of polyhydroquinolines are heavily influenced by aryl substituents. Below is a comparative analysis of key analogues:

Key Observations:

- Substituent Impact on Bioactivity: The 2-chlorophenyl analog exhibits broad-spectrum antimicrobial activity (e.g., inhibition of Pseudomonas aeruginosa ATCC 27853 with statistically significant p-values <0.05) and phospholipase A2 modulation, attributed to the electron-withdrawing chloro group enhancing molecular interactions .

- Synthetic Efficiency: The 4-chlorophenyl derivative achieves a 93% yield using recyclable magnetic nanocatalysts (GO@Fe3O4@Cur–Cu), outperforming traditional methods in reaction time and sustainability .

- Commercial Viability: Fluorophenyl and bromophenyl analogs (CAS 292853-25-9) are commercially available, indicating established synthetic protocols and industrial demand .

Pharmacological and Industrial Relevance

- Antimicrobial Activity: The 2-chlorophenyl derivative reduces bacterial viability by 78% at 25 µg/mL (CV = 4.2%, p < 0.05), comparable to ciprofloxacin (positive control) .

- Catalytic Advancements: Ionic liquid-supported triazine-based magnetic nanoparticles (n-Fe3O4@SiO2-TA-SO3H IL) enable efficient synthesis of hydroxyl-substituted analogs (e.g., 4-(2-hydroxyphenyl)) under reflux conditions, achieving yields >85% .

Structural and Crystallographic Insights

- Crystal Packing: Ethyl 4-(3,4-dimethylphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate (C23H29NO3) crystallizes in a monoclinic system (space group P2₁/c), with intermolecular hydrogen bonds stabilizing the lattice . Similar analyses for the ethylphenyl compound are absent but could predict bioavailability and stability.

Biological Activity

Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C24H31NO3

- Molecular Weight: 381.52 g/mol

- CAS Number: 181480-21-7

This structure features a hexahydroquinoline framework that is known for its biological activity. The presence of the ethyl and phenyl groups contributes to its lipophilicity and potential interaction with biological targets.

1. Antioxidant Activity

Research indicates that derivatives of hexahydroquinoline exhibit significant antioxidant properties. For instance, studies have shown that certain polyhydroquinoline derivatives demonstrate radical scavenging activity ranging from 70% to 98% in various assays such as the DPPH radical scavenging model . This suggests that this compound may play a role in mitigating oxidative stress.

2. Antibacterial Activity

Hexahydroquinoline derivatives have been studied for their antibacterial properties. In vitro tests against Gram-positive and Gram-negative bacteria have shown varying degrees of effectiveness. For example, specific derivatives demonstrated significant growth inhibition against Escherichia coli and Bacillus subtilis . This antibacterial activity is crucial for developing new antimicrobial agents.

3. Other Pharmacological Effects

The compound has also been associated with several other biological activities:

- Vasodilatory Effects: Some hexahydroquinoline derivatives have been reported to possess vasodilatory properties which could be beneficial in treating cardiovascular diseases .

- Bronchodilatory Activity: These compounds may help alleviate symptoms in respiratory conditions by relaxing bronchial muscles .

- Antidiabetic Effects: Certain studies suggest potential antidiabetic activity through modulation of glucose metabolism .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity: Many compounds in this class inhibit enzymes linked to oxidative stress and inflammation.

- Interaction with Cellular Receptors: The lipophilic nature allows these compounds to interact with various cellular receptors influencing signaling pathways.

Case Studies

Several case studies highlight the efficacy of hexahydroquinoline derivatives:

- Case Study on Antioxidant Activity : A study involving the synthesis of polyhydroquinoline derivatives showed that modifications in the chemical structure significantly enhanced their antioxidant capacity .

- Clinical Evaluation of Antibacterial Properties : A comparative analysis demonstrated that certain derivatives had superior antibacterial effects compared to standard antibiotics against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.